(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-Thia-5-azabicyclo[221]heptane 2,2-dioxide is a bicyclic compound containing both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound contains both nitrogen and sulfur atoms but has a different ring structure.
Uniqueness
(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is unique due to its specific arrangement of sulfur and nitrogen atoms within a bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(1R,4R)-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-4-1-5(9)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
REPYGHXGZNDHNU-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CS2(=O)=O |
Canonical SMILES |
C1C2CNC1CS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.